Manganese vanadate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

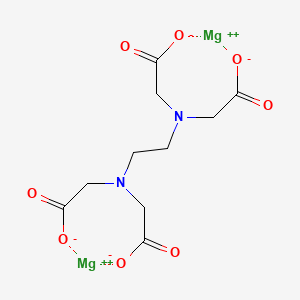

Manganese vanadate is an inorganic compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is a member of the vanadate family, which includes compounds containing the vanadate ion (VO₄³⁻) combined with various metals. This compound, specifically, is known for its semiconducting properties and has been studied for its potential use in photocatalysis, lithium-ion batteries, and other advanced materials .

Métodos De Preparación

Manganese vanadate can be synthesized through several methods, each with specific reaction conditions and starting materials:

-

Precipitation Method: : This method involves the reaction of manganese(II) chloride dihydrate with ammonium metavanadate in the presence of surfactants such as sodium dodecyl sulfate, cetyltrimethyl ammonium bromide, and polyethylene glycol. The reaction typically occurs in an aqueous solution, leading to the formation of this compound nanostructures .

-

Solid-State Reaction: : In this method, manganese monoxide and vanadium pentoxide powders are mixed and heated at high temperatures. This process results in the formation of this compound compounds such as MnV₂O₆ and Mn₂V₂O₇. The reaction conditions, including temperature and duration, are critical for obtaining the desired phase and purity .

-

Hydrothermal Synthesis: : This method involves the reaction of manganese and vanadium precursors in a high-pressure, high-temperature aqueous environment. The hydrothermal method allows for precise control over the particle size and morphology of the resulting this compound .

Análisis De Reacciones Químicas

Manganese vanadate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : this compound can participate in redox reactions due to the variable oxidation states of manganese and vanadium. For example, this compound can be reduced by hydrogen peroxide in acidic conditions, leading to the formation of manganese(II) ions and oxygen gas .

-

Substitution Reactions: : this compound can undergo substitution reactions where the vanadate ion is replaced by other anions or ligands. These reactions often occur under specific conditions, such as the presence of strong acids or bases .

-

Catalytic Reactions: : this compound is known for its catalytic properties, particularly in the selective reduction of nitrogen oxides (NOx) and the degradation of organic pollutants. These reactions typically involve the activation of oxygen species on the surface of this compound .

Aplicaciones Científicas De Investigación

Manganese vanadate has a wide range of applications in scientific research:

-

Photocatalysis: : this compound is used as a photocatalyst for the degradation of organic pollutants in water. Its ability to generate reactive oxygen species under light irradiation makes it effective in breaking down harmful compounds .

-

Lithium-Ion Batteries: : this compound is studied for its potential use as an electrode material in lithium-ion batteries. Its high charge capacity and stability make it a promising candidate for improving battery performance .

-

Electrochemical Sensors: : this compound-based materials are used in the development of electrochemical sensors for detecting various analytes, including biomolecules and environmental pollutants .

-

Biomedical Applications: : this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and bioimaging, due to their unique magnetic and optical properties .

Mecanismo De Acción

The mechanism by which manganese vanadate exerts its effects is primarily related to its ability to interact with and activate oxygen species. The Mn²⁺–O–V⁵⁺ motifs in this compound play a crucial role in its catalytic activity. These motifs can fragment to create labile oxygen species and Lewis acidic defects, which are essential for catalytic reactions such as the selective reduction of nitrogen oxides . Additionally, the presence of vacancies and coordinating water molecules within the this compound structure enhances its electrochemical properties, making it suitable for applications in batteries and sensors .

Comparación Con Compuestos Similares

Manganese vanadate can be compared with other vanadate compounds, such as:

-

Zinc Vanadate: : Zinc vanadate is another vanadate compound known for its photocatalytic properties. While both manganese and zinc vanadates are effective photocatalysts, this compound has the added advantage of magnetic properties, making it suitable for applications in magnetic storage devices .

-

Copper Vanadate: : Copper vanadate is studied for its use in electrochemical applications, similar to this compound. this compound’s higher charge capacity and stability make it more suitable for use in lithium-ion batteries .

-

Sodium this compound: : This compound, NaMn₂V₃O₁₀, has been synthesized and studied for its structural and magnetic properties.

Propiedades

IUPAC Name |

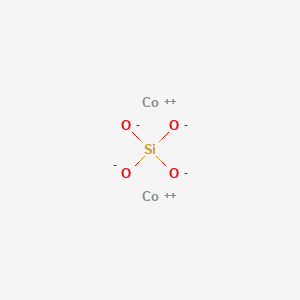

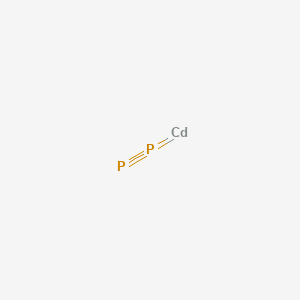

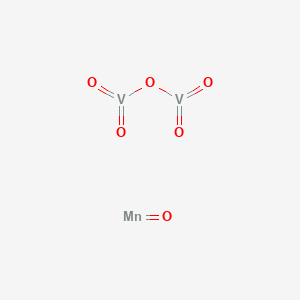

dioxovanadiooxy(dioxo)vanadium;oxomanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.6O.2V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTGIIIOVYJGMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V](=O)O[V](=O)=O.O=[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO6V2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.